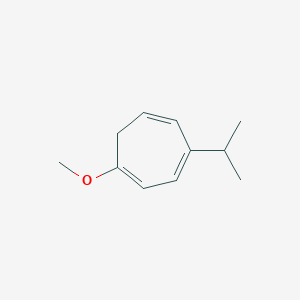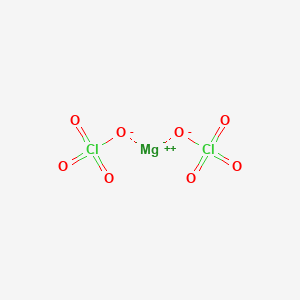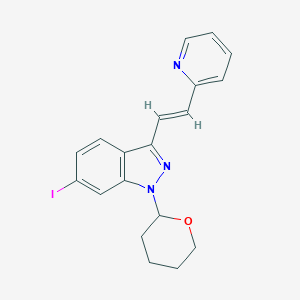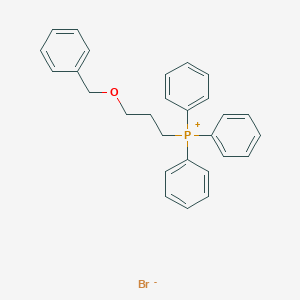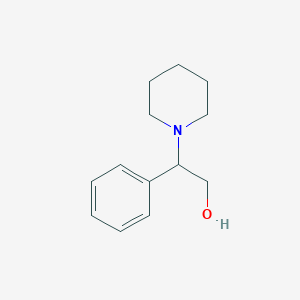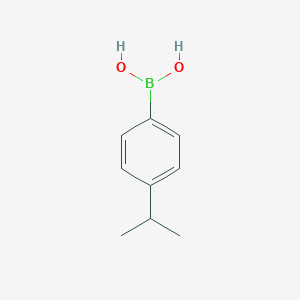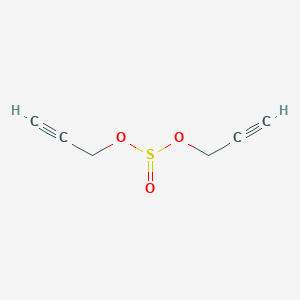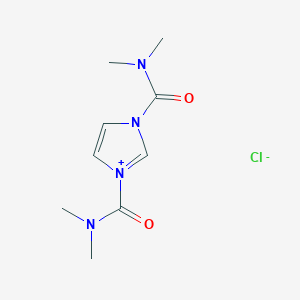
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 342.27 g/mol and a melting point of 214-216°C. This compound is also known as BMIMCl and is used in a variety of applications, including as a solvent and in catalysis.
Mecanismo De Acción
The mechanism of action for 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. It is also believed to have a stabilizing effect on certain chemical intermediates, making it useful in catalysis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. However, it has been found to have low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it useful as a solvent in many organic chemistry reactions. Additionally, it has been found to be relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are also limitations to using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. It is a relatively expensive compound, which can limit its use in larger-scale experiments. Additionally, it may not be suitable for use in reactions that require a solvent with specific properties, such as low polarity or high boiling point.
Direcciones Futuras
There are many potential future directions for research on 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. One area of interest is its potential use in the synthesis of new pharmaceuticals and other complex molecules. Additionally, further research could be conducted on its mechanism of action and its potential applications in catalysis. Finally, there may be opportunities to develop new synthesis methods for this compound, which could make it more accessible for use in laboratory experiments.
Aplicaciones Científicas De Investigación
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride has been found to have a wide range of applications in scientific research. It is commonly used as a solvent in organic chemistry reactions, due to its ability to dissolve a variety of organic compounds. It has also been used in catalysis, particularly in the synthesis of pharmaceuticals and other complex molecules.
Propiedades
Número CAS |
135756-61-5 |
|---|---|
Nombre del producto |
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride |
Fórmula molecular |
C9H15ClN4O2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
1-N,1-N,3-N,3-N-tetramethylimidazol-1-ium-1,3-dicarboxamide;chloride |
InChI |
InChI=1S/C9H15N4O2.ClH/c1-10(2)8(14)12-5-6-13(7-12)9(15)11(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ZSVLFJUDFXBZTG-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
SMILES canónico |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
Otros números CAS |
135756-61-5 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
1,3-Bis((dimethylamino)carbonyl)-1H-imidazolium chloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

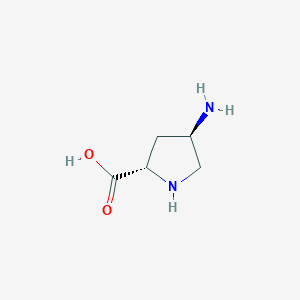
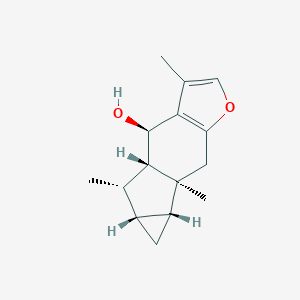
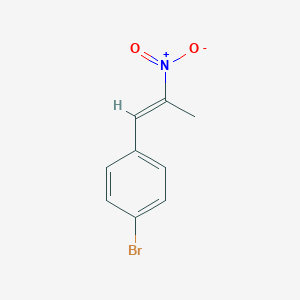
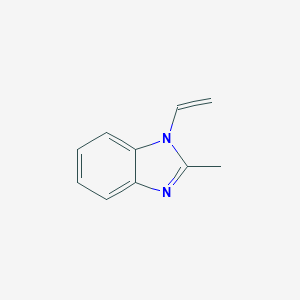
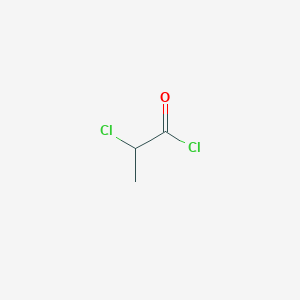
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
